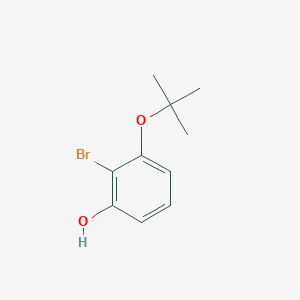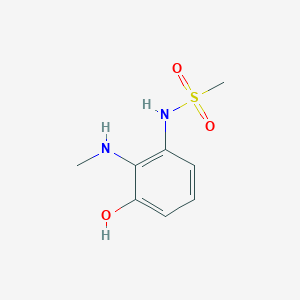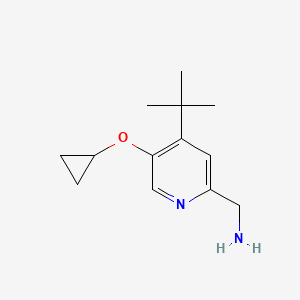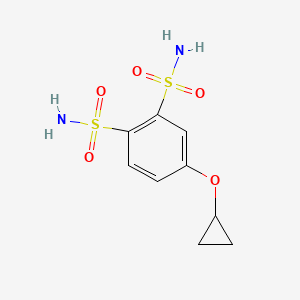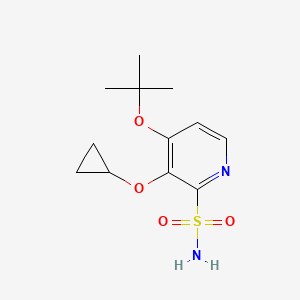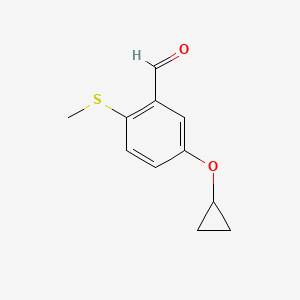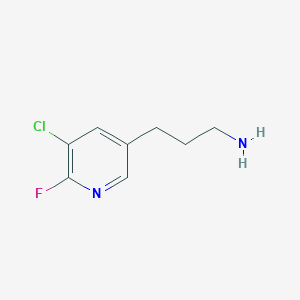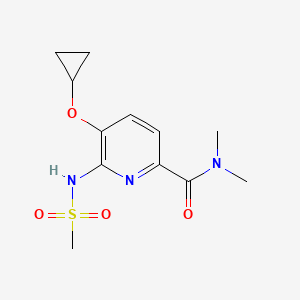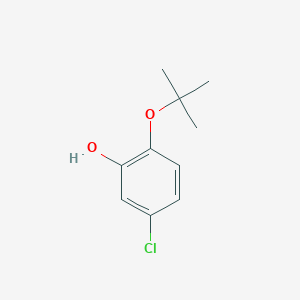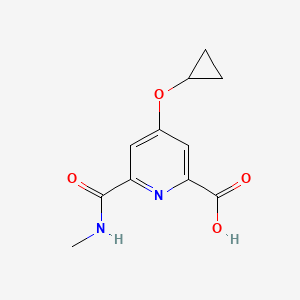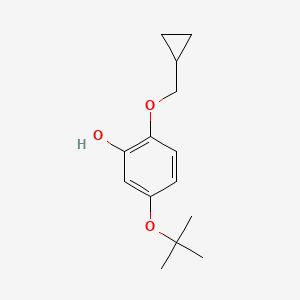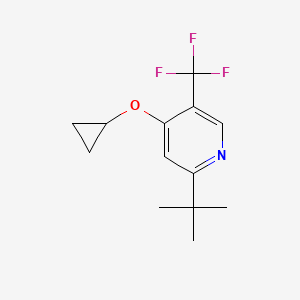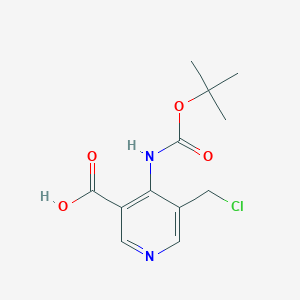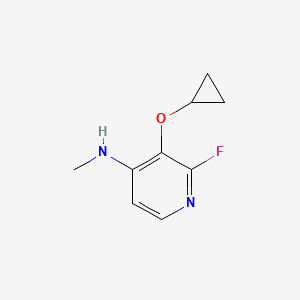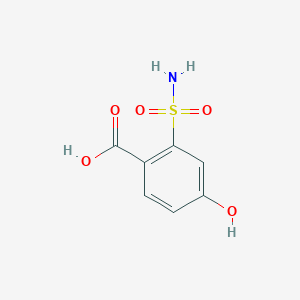
4-Hydroxy-2-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, featuring both hydroxyl and sulfamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of 4-hydroxybenzoic acid. One common method is the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfamoyl group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, or other substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and sulfamoyl groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the sulfamoyl group but shares the hydroxyl group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with the hydroxyl group in a different position.
4-Sulfamoylbenzoic acid: Lacks the hydroxyl group but contains the sulfamoyl group.
Uniqueness
4-Hydroxy-2-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H7NO5S |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
4-hydroxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |
Clé InChI |
UHOKSXTVWJTRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


